molecular formula C5H8ClN B3056331 2-Chloro-3-methylbutanenitrile CAS No. 70477-21-3

2-Chloro-3-methylbutanenitrile

Cat. No.: B3056331
CAS No.: 70477-21-3
M. Wt: 117.58 g/mol
InChI Key: GMPPCOCINGLLFH-UHFFFAOYSA-N
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Description

2-Chloro-3-methylbutanenitrile is an organic compound with the molecular formula C₅H₈ClN It is a nitrile derivative, characterized by the presence of a cyano group (–CN) attached to a carbon atom that is also bonded to a chlorine atom and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloro-3-methylbutanenitrile can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 2-chloro-3-methylbutane with sodium cyanide (NaCN) in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The reaction typically proceeds under reflux conditions, allowing the cyano group to replace the chlorine atom.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure settings.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-3-methylbutanenitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions (OH⁻), amines (NH₂), or alkoxides (OR⁻).

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

    Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to form the corresponding carboxylic acid or amide.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium cyanide (NaCN), dimethyl sulfoxide (DMSO), dimethylformamide (DMF), reflux conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄), catalytic hydrogenation.

    Hydrolysis: Acidic or basic aqueous solutions, elevated temperatures.

Major Products Formed:

    Nucleophilic Substitution: Various substituted nitriles.

    Reduction: 3-methylbutylamine.

    Hydrolysis: 3-methylbutanoic acid or 3-methylbutanamide.

Scientific Research Applications

2-Chloro-3-methylbutanenitrile has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be utilized in the study of enzyme-catalyzed reactions involving nitriles and their derivatives.

    Medicine: Research into potential therapeutic agents may involve this compound as a precursor or building block.

    Industry: It is employed in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-chloro-3-methylbutanenitrile in chemical reactions typically involves nucleophilic attack on the carbon atom bonded to the chlorine atom. This results in the displacement of the chlorine atom and the formation of new bonds with the nucleophile. The nitrile group can also participate in various transformations, such as reduction or hydrolysis, depending on the reaction conditions and reagents used.

Comparison with Similar Compounds

    2-Chloro-3-methylbutane: Similar structure but lacks the nitrile group, making it less reactive in certain nucleophilic substitution reactions.

    3-Methylbutanenitrile: Lacks the chlorine atom, resulting in different reactivity and applications.

    2-Chlorobutanenitrile: Similar structure but with a different alkyl chain, leading to variations in physical and chemical properties.

Uniqueness: 2-Chloro-3-methylbutanenitrile is unique due to the presence of both a chlorine atom and a nitrile group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable intermediate in organic synthesis and a versatile compound for research and industrial applications.

Properties

IUPAC Name

2-chloro-3-methylbutanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8ClN/c1-4(2)5(6)3-7/h4-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMPPCOCINGLLFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00334938
Record name .alpha.-Chloroisovaleronitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00334938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70477-21-3
Record name .alpha.-Chloroisovaleronitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00334938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-3-methylbutanenitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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